4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
This compound belongs to the pyridazinone class, characterized by a central 6-oxopyridazine ring substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetylated amino linker connects this core to a 4-(aminomethyl)benzoic acid moiety. Key structural and molecular features include:
- Molecular Formula: C₂₁H₁₉FN₃O₅
- Molecular Weight: 393.4 g/mol
- IUPAC Name: 4-[[[2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid .
The benzoic acid moiety improves aqueous solubility compared to ester derivatives, a critical factor in drug bioavailability .
Properties
IUPAC Name |
4-[[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-30-15-6-7-16(17(22)10-15)18-8-9-20(27)25(24-18)12-19(26)23-11-13-2-4-14(5-3-13)21(28)29/h2-10H,11-12H2,1H3,(H,23,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGOCZCQRGNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of the pyridazinone core with a fluoro-methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Amidation: The final step involves the coupling of the acetylated intermediate with 4-aminomethylbenzoic acid under peptide coupling conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methoxyphenyl group may enhance binding affinity and specificity, while the pyridazinone core could interact with active sites or allosteric sites on the target proteins. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Substituent Effects on Bioactivity
- Electron-Donating vs. Withdrawing Groups: The 4-chlorophenyl derivative () exhibits strong cholinesterase inhibition due to chlorine’s electron-withdrawing nature, enhancing electrophilic interactions.
- Positional Isomerism :
- 4-Fluoro-2-methoxyphenyl () vs. 2-fluoro-4-methoxyphenyl (target): The para-methoxy group in the target compound may enhance steric compatibility with hydrophobic enzyme pockets .
Functional Group Impact on Pharmacokinetics
- Carboxylic Acid vs. Ester/Amide :
Unique Advantages of the Target Compound
Dual Electronic Effects : The 2-fluoro-4-methoxyphenyl group synergizes electron modulation, optimizing binding to both hydrophobic and polar enzyme regions.
Enhanced Solubility : The free carboxylic acid improves bioavailability over ester analogs, reducing reliance on prodrug strategies.
Structural Versatility: The aminomethyl linker allows for further derivatization, enabling structure-activity relationship (SAR) studies .
Biological Activity
4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 443.4 g/mol. Its structure includes a pyridazine ring, a methoxy-substituted phenyl group, and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O6 |
| Molecular Weight | 443.4 g/mol |
| Key Functional Groups | Pyridazine, Methoxy |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has shown significant inhibition of osteoclast differentiation, which is crucial for bone resorption processes. This inhibition is linked to the suppression of cathepsin K expression, a key enzyme involved in osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases .
Interaction Studies
Research indicates that the fluoro and methoxy groups enhance the compound's selectivity towards specific biological targets, potentially improving its efficacy as a therapeutic agent. The structural features facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Research Findings
Several studies have investigated the compound's biological effects:
- Inhibition of Osteoclast Differentiation : The compound significantly reduces osteoclast formation in vitro, providing a promising avenue for osteoporosis treatment .
- Antitumor Activity : Similar compounds with analogous structures have demonstrated antitumor properties in various cancer cell lines, indicating that this compound may also possess such activities .
- Neuroprotective Effects : Related studies on structurally similar compounds suggest potential neuroprotective properties, warranting further investigation into this aspect .
Case Studies
A notable study evaluated the compound's effects on human osteoclasts derived from peripheral blood mononuclear cells. The results indicated a dose-dependent inhibition of osteoclast differentiation and function, with significant reductions in markers such as tartrate-resistant acid phosphatase (TRAP) activity .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide | C23H24FN3O3 | Different substitutions on phenyl rings |
| 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide | C23H25FN3O3 | Indole substitution instead of phenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
